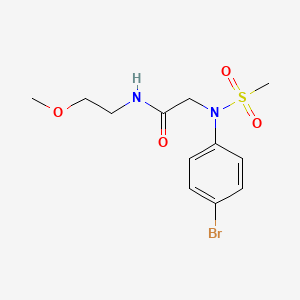![molecular formula C14H21BrN2O2 B4958530 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4958530.png)
2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide, also known as DMBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMBA is a member of the amide class of compounds and is characterized by its unique chemical structure, which consists of a brominated phenyl ring, a dimethylamino propyl group, and an acetamide moiety. In
Mecanismo De Acción
2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide exerts its effects by inducing DNA damage and mutations, which can lead to the formation of tumors. 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide is metabolized in the liver to form reactive intermediates, which can bind to DNA and cause mutations. 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has also been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer.
Biochemical and Physiological Effects
2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has been shown to induce a wide range of biochemical and physiological effects in animal models, including the formation of tumors, oxidative stress, inflammation, and DNA damage. 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has also been shown to affect various signaling pathways involved in cell proliferation, survival, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has several advantages as a research tool, including its ability to induce tumors in animal models, its well-characterized mechanism of action, and its availability as a synthetic compound. However, 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide also has several limitations, including its potential toxicity and carcinogenicity, which can pose risks to researchers and animals. 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide also has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
Future research on 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide is likely to focus on its potential applications in cancer research and drug development. 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide may also be used as a model compound for studying the effects of environmental pollutants on human health. Further studies are needed to fully elucidate the mechanisms of 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide-induced carcinogenesis and to identify potential therapeutic targets for cancer treatment.
Métodos De Síntesis
2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide can be synthesized using various methods, including the reaction of 4-bromo-2-methylphenol with N-(3-dimethylaminopropyl)acetamide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide product can be purified using column chromatography or recrystallization techniques.
Aplicaciones Científicas De Investigación
2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and toxicology. 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has been shown to induce the formation of tumors in various animal models, making it a valuable tool for studying the mechanisms of carcinogenesis. 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has also been used as a model compound for studying the effects of environmental pollutants on human health.
Propiedades
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2/c1-11-9-12(15)5-6-13(11)19-10-14(18)16-7-4-8-17(2)3/h5-6,9H,4,7-8,10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQVOUTYLMHQLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-4-ethoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4958455.png)

![2-{[(2-chlorobenzoyl)amino]methyl}-4,6-dimethylphenyl (2,4-dichlorophenoxy)acetate](/img/structure/B4958475.png)
![3-(3,4-dimethoxyphenyl)-11-(4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4958483.png)
![3-[4-(4-morpholinyl)-1-piperidinyl]-5-(1-naphthyl)-1,2,4-triazine](/img/structure/B4958491.png)

![4,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4958500.png)
![2-(2,5-dimethylphenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B4958507.png)
![3-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4958508.png)
![11-(3-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4958510.png)
![1-(2-fluorobenzyl)-N-[5-fluoro-2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4958529.png)
![N-[3-(methylthio)propyl]-3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4958535.png)
